1-(3,4-Dichlorophenyl)piperazine hydrochloride
CAS No.: 76835-17-1
Cat. No.: VC7895456
Molecular Formula: C10H14Cl4N2
Molecular Weight: 304.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76835-17-1 |
---|---|
Molecular Formula | C10H14Cl4N2 |
Molecular Weight | 304.0 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)piperazine;dihydrochloride |
Standard InChI | InChI=1S/C10H12Cl2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |
Standard InChI Key | VADUZJRSQFZLPH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES | C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
Introduction
Chemical Synthesis and Optimization
Cyclization-Based Synthesis
The synthesis of 1-(3,4-dichlorophenyl)piperazine hydrochloride typically involves cyclization reactions between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. While specific protocols for the 3,4-dichloro isomer are sparsely documented, methodologies for analogous piperazine derivatives provide a foundational framework. For instance, the synthesis of the structurally related 1-(2,3-dichlorophenyl)piperazine employs a two-stage process :
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Reaction Setup: A mixture of dichloroaniline, bis(2-chloroethyl)amine, p-toluenesulfonic acid, and tetrabutylammonium bromide (TBAB) in xylene is heated at 130–135°C for 48 hours.
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Workup: The reaction mixture is cooled, adjusted to pH 6–7 with aqueous ammonia, and extracted with ethyl acetate.
For the 3,4-dichloro variant, substituting 2,3-dichloroaniline with 3,4-dichloroaniline would follow a similar pathway, leveraging TBAB as a phase-transfer catalyst to enhance reaction efficiency. Yield optimization hinges on solvent selection (e.g., xylene vs. water), temperature control, and purification techniques such as recrystallization .
Critical Reaction Parameters
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Temperature: Elevated temperatures (120–220°C) facilitate cyclization but risk decomposition.
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Catalysts: Acidic conditions (e.g., p-toluenesulfonic acid) protonate amines, accelerating nucleophilic substitution.
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Solvents: High-boiling solvents like xylene sustain prolonged reflux without evaporation .
Physicochemical Properties
Structural and Spectral Characteristics
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a white to off-white crystalline solid with the following identifiers :
Property | Value |
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CAS Number | 76835-17-1 |
Molecular Formula | |
Molecular Weight | 267.58 g/mol |
Melting Point | 217–220°C |
SMILES | C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl |
InChI Key | ITTMUMIEDXNQEQ-UHFFFAOYSA-N |
Spectroscopic techniques such as NMR and IR are pivotal for characterization. In NMR, aromatic protons resonate at δ 6.8–7.5 ppm, while piperazine methylenes appear as multiplet signals near δ 2.5–3.5 ppm. IR spectra exhibit N-H stretches (~2500 cm) and C-Cl vibrations (~1600 cm) .
Research Applications and Industrial Relevance
Pharmaceutical Intermediates
Piperazine derivatives are cornerstone building blocks in drug discovery, particularly for antipsychotics and antidepressants. While direct pharmacological data for 1-(3,4-dichlorophenyl)piperazine hydrochloride remains limited, its structural analogs exhibit receptor-binding activity. For example, aripiprazole—a piperazine-containing antipsychotic—shares mechanistic similarities, acting as a partial agonist at dopamine D2 receptors . This compound’s dichlorophenyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration.
Chemical Synthesis
The compound serves as a precursor in nucleophilic substitution reactions, where chlorine atoms are displaced by amines, thiols, or alkoxides. Its reactivity profile enables the synthesis of diverse heterocycles, including benzodiazepines and quinazolines, which are prevalent in medicinal chemistry .
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